1-(1H-1,2,4-triazol-5-yl)ethanamine
Overview
Description
1-(1H-1,2,4-triazol-5-yl)ethanamine is a heterocyclic organic compound featuring a triazole ring attached to an ethanamine group. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in synthetic chemistry.
Mechanism of Action
Target of Action
Triazole compounds are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that triazole compounds can form a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond . This interaction could potentially lead to changes in the target’s function.
Biochemical Pathways
Triazole compounds are known to interact with various biochemical pathways, depending on their specific targets .
Result of Action
Based on the general properties of triazole compounds, it can be inferred that the compound may have potential biological activities .
Biochemical Analysis
Molecular Mechanism
It’s possible that it could interact with various biomolecules, potentially leading to changes in gene expression or enzyme activity .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of 1-(1H-1,2,4-triazol-5-yl)ethanamine in animal models . Future studies could help determine the optimal dosage for achieving desired effects and identify any potential toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-1,2,4-triazol-5-yl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 1H-1,2,4-triazole with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. This allows for the efficient synthesis of the compound with high purity and yield. The reaction conditions are optimized to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-1,2,4-triazol-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution can introduce various functional groups onto the triazole ring .
Scientific Research Applications
1-(1H-1,2,4-triazol-5-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in designing new therapeutic agents.
Industry: It is utilized in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
- 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
- 3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine
Comparison: 1-(1H-1,2,4-triazol-5-yl)ethanamine is unique due to its specific substitution pattern on the triazole ring, which influences its reactivity and biological activity. Compared to its methyl and ethyl analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties. The presence of the ethanamine group also distinguishes it from other triazole derivatives, potentially offering unique interactions with biological targets .
Properties
IUPAC Name |
1-(1H-1,2,4-triazol-5-yl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-3(5)4-6-2-7-8-4/h2-3H,5H2,1H3,(H,6,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLWJUNNDJGOPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NN1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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